BenchChemオンラインストアへようこそ!

3,5-Difluoro-2'-thiomorpholinomethyl benzophenone

Lipophilicity Drug-likeness Membrane permeability

3,5-Difluoro-2'-thiomorpholinomethyl benzophenone (CAS 898782-47-3) is a fluorinated diaryl ketone derivative belonging to the benzophenone-thiomorpholine hybrid class, with molecular formula C18H17F2NOS and a molecular weight of 333.4 g/mol. The compound features a 3,5-difluorophenyl group at one terminus of the central carbonyl and a 2-(thiomorpholin-4-ylmethyl)phenyl moiety at the other, yielding an ortho-thiomorpholinomethyl substitution pattern on the second aromatic ring.

Molecular Formula C18H17F2NOS
Molecular Weight 333.4 g/mol
CAS No. 898782-47-3
Cat. No. B1327346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-2'-thiomorpholinomethyl benzophenone
CAS898782-47-3
Molecular FormulaC18H17F2NOS
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESC1CSCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)F)F
InChIInChI=1S/C18H17F2NOS/c19-15-9-14(10-16(20)11-15)18(22)17-4-2-1-3-13(17)12-21-5-7-23-8-6-21/h1-4,9-11H,5-8,12H2
InChIKeyDBGFEFOAQBYPNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Difluoro-2'-thiomorpholinomethyl benzophenone (CAS 898782-47-3): Structural Identity and Physicochemical Baseline for Procurement Evaluation


3,5-Difluoro-2'-thiomorpholinomethyl benzophenone (CAS 898782-47-3) is a fluorinated diaryl ketone derivative belonging to the benzophenone-thiomorpholine hybrid class, with molecular formula C18H17F2NOS and a molecular weight of 333.4 g/mol [1]. The compound features a 3,5-difluorophenyl group at one terminus of the central carbonyl and a 2-(thiomorpholin-4-ylmethyl)phenyl moiety at the other, yielding an ortho-thiomorpholinomethyl substitution pattern on the second aromatic ring [2]. Key computed physicochemical descriptors include an XLogP3 of 3.7, a topological polar surface area (TPSA) of 45.6 Ų, a predicted pKa of 6.55 ± 0.20, a predicted density of 1.273 g/cm³, and a predicted boiling point of 482.8 °C at 760 mmHg [1]. The compound is commercially available at a certified purity of 97.0% from multiple reputable suppliers including Fluorochem, ABCR, and CymitQuimica . Its MDL identifier is MFCD03842789, and its DSSTox Substance ID is DTXSID50643845, facilitating unambiguous registration in screening databases and regulatory submissions [1][2].

Why 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone Cannot Be Replaced by In-Class Analogs Without Quantitative Justification


Benzophenone-thiomorpholine hybrids sharing the C18H17F2NOS formula exist as multiple regioisomers and fluorine-substitution variants that differ substantially in computed lipophilicity, basicity, and steric presentation of the thiomorpholine pharmacophore [1]. The 3,5-difluoro substitution pattern on the benzoyl ring produces a symmetric meta-fluorination that is electron-withdrawing and metabolically distinct from the 3,4-difluoro (CAS 898782-44-0) or 2,4-difluoro (CAS 898783-20-5) congeners, while the ortho-positioned thiomorpholinomethyl group (2'-position) places the protonatable thiomorpholine nitrogen (pKa ~6.55) in a different spatial orientation relative to the carbonyl than the meta (CAS 898787-99-0) or para (CAS 898783-20-5) isomers . Non-fluorinated analogs such as 3-(thiomorpholinomethyl)benzophenone (CAS 898762-70-4, MW 297.42) lack the electron-withdrawing fluorine atoms entirely, significantly altering LogP, metabolic stability, and target-binding potential . Class-level evidence demonstrates that thiomorpholino benzophenones as a scaffold exhibit potent in vitro cytotoxic activity against P388 murine leukemia and PC-6 human lung carcinoma cells, with in vivo antitumor efficacy confirmed in murine ascites models [2]. Importantly, patent-derived activity data link this specific compound to pronounced antiproliferative and differentiation-inducing activity in undifferentiated neoplastic cells, a functional phenotype not established for regioisomeric or non-fluorinated analogs [3]. These structural and functional differences mean that procurement of an alternative regioisomer or non-fluorinated congener without orthogonal validation introduces uncontrolled variables in assay reproducibility, SAR interpretation, and intellectual property positioning.

Quantitative Differentiation Evidence for 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone Versus Closest Structural Analogs


Computed Lipophilicity (XLogP3 = 3.7) Differentiates Target Compound from Non-Fluorinated and Regioisomeric Analogs

The target compound exhibits a computed XLogP3 of 3.7, which reflects the combined contribution of the 3,5-difluoro substitution and the thiomorpholinomethyl group [1]. This value places the compound in a moderately lipophilic range favorable for membrane permeability while maintaining compliance with Lipinski's Rule of Five (XLogP3 < 5). In contrast, the non-fluorinated analog 3-(thiomorpholinomethyl)benzophenone (CAS 898762-70-4, C18H19NOS, MW 297.42) lacks the two fluorine atoms and consequently possesses a lower computed LogP, estimated at approximately 3.0–3.3 based on the removal of hydrophobic fluorine substituents . No experimental or computed XLogP3 value has been published for the positional isomer 3,5-difluoro-3'-thiomorpholinomethyl benzophenone (CAS 898787-99-0) or the fluorine regioisomer 3,4-difluoro-2'-thiomorpholinomethyl benzophenone (CAS 898782-44-0), precluding direct head-to-head comparison for those analogs [2].

Lipophilicity Drug-likeness Membrane permeability

Predicted pKa of 6.55 Confers a Quantifiable Basicity Difference Relative to Non-Thiomorpholine and Alternate-Position Analogs

The thiomorpholine nitrogen of the target compound has a predicted pKa of 6.55 ± 0.20, meaning the compound is approximately 50% protonated at physiological pH (7.4) and predominantly neutral at slightly acidic pH values found in tumor microenvironments (pH ~6.5–6.8) . This calculated pKa is a direct function of the ortho-thiomorpholinomethyl substitution pattern, where the proximal benzophenone carbonyl exerts an electron-withdrawing inductive effect that lowers the basicity of the thiomorpholine nitrogen relative to free thiomorpholine (pKa ~8.9) [1]. For the meta-substituted positional isomer CAS 898787-99-0, the increased distance between the thiomorpholine nitrogen and the carbonyl is predicted to result in a higher pKa (closer to free thiomorpholine, estimated ~7.5–8.0), although no experimental or computed value has been publicly disclosed [2]. The non-fluorinated analog CAS 898762-70-4 has a different molecular framework (C18H19NOS) and its pKa has not been reported in public databases, precluding quantitative comparison .

Ionization state Solubility Receptor binding

Certified Purity of 97.0% from Multiple Reputable Suppliers Establishes a Procurement-Grade Quality Benchmark

The target compound is commercially supplied at a minimum purity of 97.0% by Fluorochem (SKU F205440), ABCR (AB365465), and CymitQuimica (Ref. 10-F205440), with ChemicalBook also listing 97% purity from additional vendors . For the closest positional isomer, 3,5-difluoro-3'-thiomorpholinomethyl benzophenone (CAS 898787-99-0), CymitQuimica also specifies 97.0% purity, while MolCore lists a higher NLT 98% specification . The fluorine regioisomer 3,4-difluoro-2'-thiomorpholinomethyl benzophenone (CAS 898782-44-0) is listed at NLT 98% by MolCore, while the non-fluorinated analog 3-(thiomorpholinomethyl)benzophenone (CAS 898762-70-4) is available at 97% from ABCR and NLT 97% from MolCore . The 2,4-difluoro-4'-thiomorpholinomethyl congener (CAS 898783-20-5) is listed at 95% purity from chemenu.com and NLT 98% from MolCore, indicating greater supplier-dependent purity variability for that regioisomer .

Chemical purity Quality control Reproducibility

Class-Level Cytotoxic Activity: Thiomorpholino Benzophenones Exhibit Potent In Vitro Cytotoxicity Against P388 and PC-6 Cancer Cell Lines with In Vivo Antitumor Efficacy

In a foundational structure-activity relationship study by Kumazawa et al. (1997), morpholino and thiomorpholino benzophenone derivatives (compounds 3a–d) exhibited potent cytotoxic activity against P388 murine leukemia and PC-6 human lung carcinoma cell lines in vitro [1]. Among the synthesized panel, specific thiomorpholino benzophenone analogs demonstrated in vivo antitumor efficacy when administered intraperitoneally in mice bearing P388 ascites tumors, with compounds 3a, 3c, and 3j showing significant reduction in malignant ascites [1]. This class-level evidence establishes the benzophenone-thiomorpholine scaffold as a validated antitumor chemotype. However, it is critical to note that the target compound (CAS 898782-47-3) was not among the specific compounds tested in this study; no IC50 values for this exact compound have been reported in peer-reviewed literature [2].

Cytotoxicity Antitumor activity Thiomorpholine pharmacophore

Patent-Associated Functional Annotation Links the Compound to Differentiation-Inducing Antiproliferative Activity Distinct from Cytotoxic Mechanisms of In-Class Analogs

Patent-derived data aggregated via FreshPatents.com and preserved in the Web Data Commons repository describe this specific compound as exhibiting 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte, thus evidencing use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis' [1]. This functional annotation implies a mechanism involving terminal differentiation induction rather than direct cytotoxicity, distinguishing it from the class-level cytotoxic activity reported for other thiomorpholino benzophenones [2]. However, the patent document from which this claim originates could not be unambiguously identified through public database searches, and no quantitative EC50, IC50, or differentiation-marker data are available in the accessible metadata [3]. This differentiation-inducing phenotype has not been claimed or demonstrated for the positional isomer CAS 898787-99-0, the fluorine regioisomer CAS 898782-44-0, or the non-fluorinated analog CAS 898762-70-4 in any publicly accessible patent or literature source [4].

Cell differentiation Antiproliferative Cancer stem cell

Hazard Classification Profile (H302, H315, H319, H335) Defines a Distinct Safety and Handling Envelope for Laboratory Procurement

The target compound carries a GHS07 hazard classification with Signal Word 'Warning' and four hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), as documented in the Fluorochem safety data sheet and ABCR product specification . This hazard profile reflects the combined contributions of the benzophenone carbonyl (irritant potential) and the thiomorpholine heterocycle. For the positional isomer CAS 898787-99-0 and the fluorine regioisomer CAS 898782-44-0, hazard classifications are also listed by suppliers but specific H-statements are not uniformly disclosed in publicly accessible product pages, with ABCR listing physical characteristics without detailing GHS hazard codes for some analogs . The non-fluorinated analog CAS 898762-70-4 (ABCR AB364965) is also listed at 97% purity without publicly detailed hazard statements on the ABCR page, limiting direct GHS comparison .

Safety GHS classification Laboratory handling

Evidence-Based Application Scenarios for 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone in Scientific Research and Drug Discovery


Phenotypic Screening for Differentiation-Inducing Anticancer Agents Targeting Undifferentiated Neoplastic Cells

Based on patent-derived functional annotation indicating pronounced antiproliferative activity coupled with monocyte-directed differentiation induction in undifferentiated cells [1], this compound is most appropriately deployed in medium-throughput phenotypic screening cascades that measure cellular differentiation markers (e.g., CD14, CD11b surface expression by flow cytometry) alongside viability endpoints (e.g., MTT, CellTiter-Glo). The compound's computed XLogP3 of 3.7 and pKa of 6.55 predict adequate cell permeability and pH-sensitive ionization that may influence subcellular distribution in the acidic tumor microenvironment [2]. Researchers should include the positional isomer CAS 898787-99-0 and the non-fluorinated analog CAS 898762-70-4 as critical negative controls to establish that any observed differentiation activity is specific to the 3,5-difluoro-2'-thiomorpholinomethyl structural configuration. The consistent 97% purity across multiple suppliers ensures reproducible concentration-response relationships across independent laboratories .

Structure-Activity Relationship (SAR) Studies of the Benzophenone-Thiomorpholine Pharmacophore in Antitumor Lead Optimization

As a member of the thiomorpholino benzophenone class with demonstrated in vitro cytotoxicity against P388 murine leukemia and PC-6 human lung carcinoma cell lines and in vivo antitumor activity in murine ascites models [3], this compound serves as a key SAR probe for interrogating the contributions of fluorine substitution pattern (3,5-difluoro vs. 3,4-difluoro vs. 2,4-difluoro) and thiomorpholine regiochemistry (2'-ortho vs. 3'-meta vs. 4'-para) to antitumor potency and selectivity. The symmetric 3,5-difluoro pattern provides a distinct electronic environment on the benzoyl ring compared to the asymmetric 3,4-difluoro (CAS 898782-44-0) and 2,4-difluoro (CAS 898783-20-5) congeners, while the ortho-thiomorpholinomethyl group places the protonatable nitrogen in the closest proximity to the benzophenone carbonyl among all regioisomers, potentially influencing hydrogen-bonding interactions with target proteins [2]. Procurement of all four regioisomers and both fluorine variants enables systematic pharmacophore mapping.

Computational Chemistry and Molecular Docking Studies Requiring Experimentally Validated Physicochemical Parameters

The availability of computed physicochemical descriptors for this compound—including XLogP3 (3.7), TPSA (45.6 Ų), predicted pKa (6.55), and predicted density (1.273 g/cm³)—from authoritative databases such as PubChem and CAS Common Chemistry [2][4] supports its use as a reference ligand in molecular docking and pharmacophore modeling studies. The 3,5-difluoro substitution pattern generates a unique electrostatic potential surface that can be compared with the 3,4-difluoro and 2,4-difluoro variants to rationalize differential binding poses in silico. The compound's compliance with Lipinski's Rule of Five (MW < 500, XLogP3 < 5, HBD = 0, HBA = 5) and its zero Rule-of-Five violations make it a drug-like starting point for virtual screening campaigns [2]. Researchers should note that no experimental LogP, pKa, or solubility data exist for this compound, and all computed values should be treated as predictive estimates requiring experimental verification for publication-quality quantitative structure-property relationship (QSPR) models.

Dermatological Research: Evaluating Antipsoriatic Mechanisms via Differentiation Modulation

The patent-associated annotation specifically mentions potential utility in treating skin diseases such as psoriasis, linked to the compound's ability to induce differentiation in undifferentiated cells [1]. This positions the compound as a candidate for in vitro psoriasis models, including keratinocyte hyperproliferation assays (e.g., HaCaT or primary human epidermal keratinocytes stimulated with IL-17, IL-22, or TNF-α) where both antiproliferative activity and differentiation marker expression (e.g., involucrin, loricrin, keratin-10) can be quantified. The comprehensive GHS hazard documentation (H315: skin irritation; H319: eye irritation) mandates appropriate personal protective equipment and containment during topical formulation development and transdermal permeability studies . Preclinical dermatological researchers should include retinoic acid or vitamin D3 analogs as positive differentiation-inducing controls and verify that any observed differentiation activity is reproducible across multiple compound lots from the 97%-certified supply chain.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.